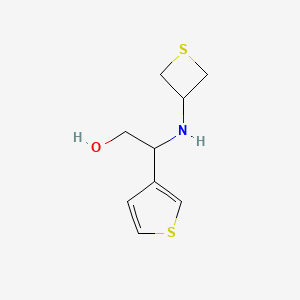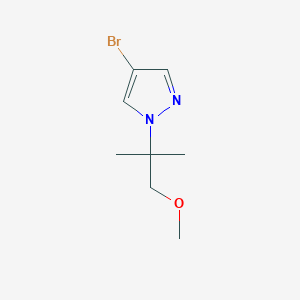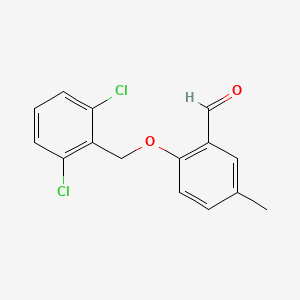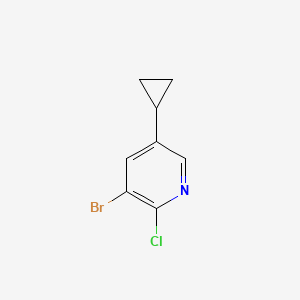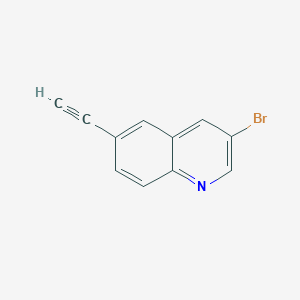
3-Bromo-6-ethynylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-ethynylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-ethynylquinoline typically involves the bromination of 6-ethynylquinoline. One common method is the Sonogashira coupling reaction, where 6-ethynylquinoline is reacted with a brominating agent in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-ethynylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Coupling Reactions: Palladium catalysts and copper co-catalysts are frequently used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Products include biaryl and alkyne derivatives.
Oxidation and Reduction: Products include quinoline derivatives with altered oxidation states.
Scientific Research Applications
3-Bromo-6-ethynylquinoline has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-6-ethynylquinoline involves its interaction with specific molecular targets and pathways. The bromine and ethynyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3-Bromoquinoline: Lacks the ethynyl group, resulting in different reactivity and applications.
6-Ethynylquinoline:
3-Bromo-2-ethynylquinoline: A positional isomer with different substitution patterns on the quinoline ring.
Uniqueness: 3-Bromo-6-ethynylquinoline is unique due to the presence of both bromine and ethynyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications .
Properties
Molecular Formula |
C11H6BrN |
|---|---|
Molecular Weight |
232.08 g/mol |
IUPAC Name |
3-bromo-6-ethynylquinoline |
InChI |
InChI=1S/C11H6BrN/c1-2-8-3-4-11-9(5-8)6-10(12)7-13-11/h1,3-7H |
InChI Key |
IZNMTWACNOHRIY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=CC(=CN=C2C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


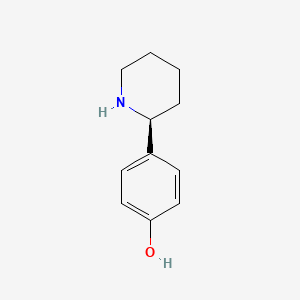
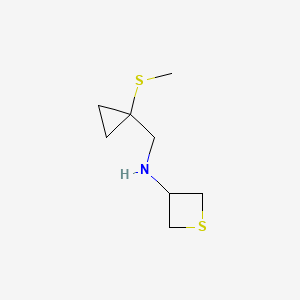
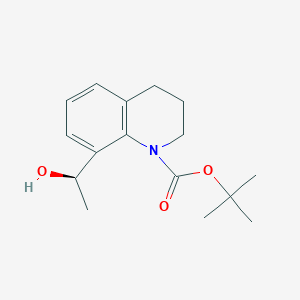
![4-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13328806.png)
![1-[(4-Methoxyphenyl)methoxy]-3-(4-pyridinyl)-2-propanone](/img/structure/B13328807.png)
![7-Oxaspiro[3.5]nonan-5-amine](/img/structure/B13328810.png)
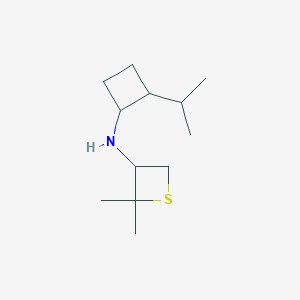
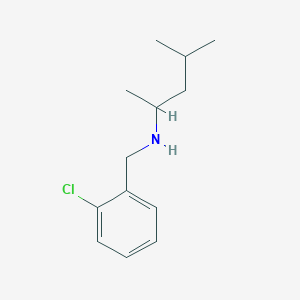
![4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B13328828.png)
![8-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13328836.png)
